molecular formula C15H18BNO4 B7961042 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid

Cat. No.: B7961042
M. Wt: 287.12 g/mol
InChI Key: PCHCXAPWHDUWFS-UHFFFAOYSA-N
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Description

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility and utility in various chemical reactions, particularly in organic synthesis. The presence of the boron atom in the structure imparts unique reactivity and properties to the compound, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid typically involves the formation of the boronate ester followed by its incorporation into the indole structure. One common method involves the reaction of 1H-indole-7-carboxylic acid with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Various boron-containing reduced species.

    Substitution: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, such as drug development and material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid is unique due to its indole core, which imparts additional reactivity and biological activity compared to other boronate esters. The indole structure is a common motif in many natural products and pharmaceuticals, enhancing the compound’s utility in drug discovery and development.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-9-6-5-7-10(13(18)19)12(9)17-11/h5-8,17H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCXAPWHDUWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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